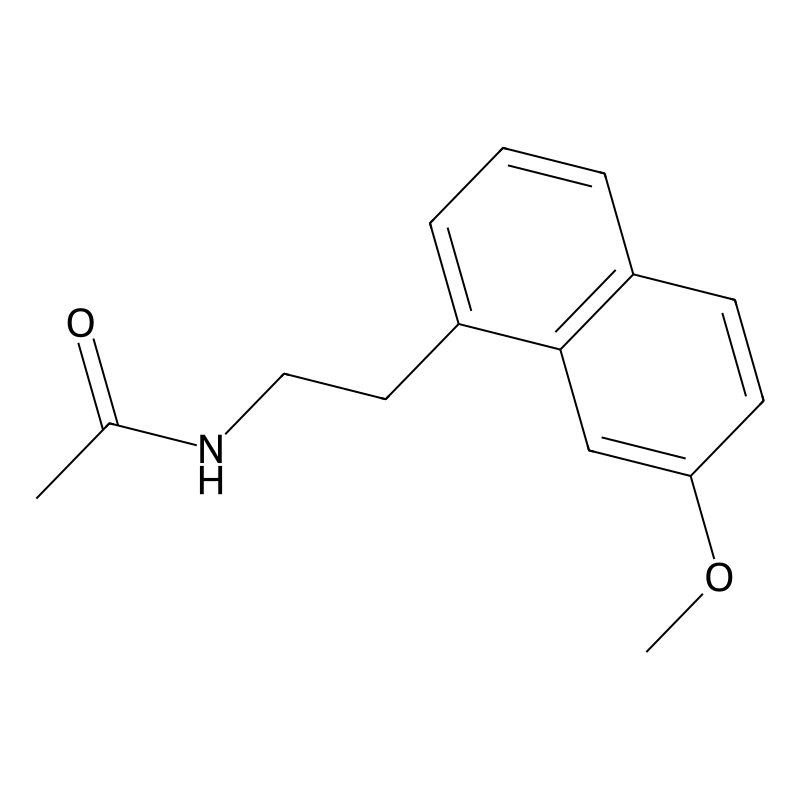Agomelatine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
7.76e-03 g/L
Synonyms
Canonical SMILES
Description
Dual Mechanism of Action
Unlike many antidepressants that target serotonin alone, agomelatine has a dual-action mechanism []. It acts as a melatoninergic agonist at MT1 and MT2 receptors, promoting sleep regulation, and a 5-HT2C receptor antagonist, which is thought to contribute to its antidepressant effects [].
Efficacy in Treating Core Symptoms
Studies show agomelatine is effective in reducing core depressive symptoms like low mood, anhedonia (loss of pleasure), and reduced motivation []. There's also evidence it improves sleep and circadian rhythm disturbances, common issues in MDD [].
Long-Term Efficacy and Prevention of Relapse
Research suggests agomelatine's effectiveness is maintained over long-term use []. Additionally, studies indicate it may have a role in preventing relapse by promoting neuroplasticity and neurogenesis (growth of new neurons) in the brain, particularly in the hippocampus [].
Purity
Physical Description
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 52 of 53 companies with hazard statement code(s):;
H315 (23.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (21.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (17.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (94.23%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Treatment of major depressive episodes in adults.
Treatment of generalised anxiety disorde
Pharmacology
MeSH Pharmacological Classification
ATC Code
N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX22 - Agomelatine
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Melatonin
MTNR1 [HSA:4543 4544] [KO:K04285 K04286]
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
Biological Half Life
Use Classification
Psychoanaleptics -> Human pharmacotherapeutic group
Human drugs -> Valdoxan -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Dates
2: Avila A, Cardona X, Martin-Baranera M, Leon L, Caballol N, Millet P, Bello J. Agomelatine for Depression in Parkinson Disease: Additional Effect on Sleep and Motor Dysfunction. J Clin Psychopharmacol. 2015 Oct 5. [Epub ahead of print] PubMed PMID: 26444951.
3: Li M, Tang F, Xie F, Lv Y, Yu P, Liu Z, Cheng Z. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Oct 15;1003:60-6. doi: 10.1016/j.jchromb.2015.09.018. Epub 2015 Sep 18. PubMed PMID: 26409931.
4: Stuhec M, Oravecz R. Moclobemide as add-on therapy to agomelatine in a patient with treatment-resistant major depressive disorder: a psychopharmacological case. Wien Klin Wochenschr. 2015 Sep 24. [Epub ahead of print] PubMed PMID: 26404738.
5: Plasencia-García BO, Romero-Guillena SL, Quirós-López A, Ruiz-Doblado S. Agomelatine and migraine management: a successfully treated case series. Ther Adv Psychopharmacol. 2015 Aug;5(4):243-5. doi: 10.1177/2045125315584869. PubMed PMID: 26301081; PubMed Central PMCID: PMC4535043.
6: Montejo AL, Deakin J, Gaillard R, Harmer C, Meyniel F, Jabourian A, Gabriel C, Gruget C, Klinge C, MacFayden C, Milligan H, Mullings E, Goodwin G. Better sexual acceptability of agomelatine (25 and 50 mg) compared to escitalopram (20 mg) in healthy volunteers. A 9-week, placebo-controlled study using the PRSexDQ scale. J Psychopharmacol. 2015 Oct;29(10):1119-28. doi: 10.1177/0269881115599385. Epub 2015 Aug 12. PubMed PMID: 26268533.
7: Komaram RB, Nukala S, Palla J, Nambaru LR, Kasturi SM. A Comparative Study of Efficacy and Safety of Agomelatine and Escitalopram in Major Depressive Disorder. J Clin Diagn Res. 2015 Jun;9(6):VC05-VC08. doi: 10.7860/JCDR/2015/12371.6092. Epub 2015 Jun 1. PubMed PMID: 26266196; PubMed Central PMCID: PMC4525586.
8: Yeh TC, Kao LC, Tzeng NS, Kuo TB, Huang SY, Chang CC, Chang HA. Heart rate variability in major depressive disorder and after antidepressant treatment with agomelatine and paroxetine: Findings from the Taiwan Study of Depression and Anxiety (TAISDA). Prog Neuropsychopharmacol Biol Psychiatry. 2016 Jan 4;64:60-7. doi: 10.1016/j.pnpbp.2015.07.007. Epub 2015 Jul 26. PubMed PMID: 26216863.
9: Domotor E, Hermanne EF. [The temporal accuracy of agomelatine administration and comparison of antidepressant effect of agomelatine and escitalopram in major depression, a retrospective investigation at a psychiatric outpatient clinic]. Neuropsychopharmacol Hung. 2015 Jun;17(2):59-67. Hungarian. PubMed PMID: 26192899.
10: Pringle A, Bogdanovskaya M, Waskett P, Zacharia S, Cowen PJ, Harmer CJ. Does melatonin treatment change emotional processing? Implications for understanding the antidepressant mechanism of agomelatine. J Psychopharmacol. 2015 Oct;29(10):1129-32. doi: 10.1177/0269881115592341. Epub 2015 Jul 14. PubMed PMID: 26174133.








